Bidentate H-Bond Pharmacophore Engagement vs. 4-Amino-6,7-dimethoxyquinazolines: X-Ray Crystallographic Validation
The 6,7-dimethoxyquinazoline moiety of the target compound engages PDE10A residue Gln-716 via a bidentate hydrogen bond wherein both methoxy oxygen atoms share a single N–H proton from the glutamine side chain. This interaction, resolved at atomic resolution in the co-crystal structure of the tetrahydroisoquinolinyl analog (PDB: 2O8H), anchors the ligand within the PDE10A active site and is geometrically distinct from the monodentate or absent H-bond interactions observed with the 4-amino-6,7-dimethoxyquinazoline series that served as the starting library [1]. The pyrrolidine C4 attachment orients the scaffold for π-stacking with Phe-719 and Phe-686, whereas 4-amino substituents lack the conformational restriction needed to simultaneously satisfy both the H-bond and hydrophobic clamp interactions [1].
| Evidence Dimension | Binding mode uniqueness: number and geometry of key H-bond interactions with PDE10A Gln-716 |
|---|---|
| Target Compound Data | Bidentate H-bond: two methoxy O atoms sharing one Gln-716 N–H donor; confirmed by X-ray co-crystal structure (PDB: 2O8H, resolution reported in primary publication) [1] |
| Comparator Or Baseline | 4-Amino-6,7-dimethoxyquinazoline library: monodentate or geometrically suboptimal H-bond with Gln-716; no co-crystal structures reported demonstrating bidentate engagement [1] |
| Quantified Difference | Qualitative structural difference: bidentate vs. monodentate/absent H-bond geometry; bidentate interaction is essential for PDE10A inhibitory activity (loss of either methoxy abolishes potency in SAR studies) [1] |
| Conditions | X-ray crystallography of PDE10A catalytic domain–ligand complexes; recombinant rat PDE10A catalytic domain; PDB deposition 2O8H |
Why This Matters
The crystallographically validated bidentate H-bond is a non-negotiable pharmacophoric requirement for PDE10A engagement; compounds lacking this motif (including 4-amino variants) cannot serve as functional replacements in PDE10A-targeted assays.
- [1] Chappie TA, Humphrey JM, Allen MP, Estep KG, Fox CB, Lebel LA, Liras S, Marr ES, Menniti FS, Pandit J, Schmidt CJ, Tu M, Williams RD, Yang FV. Discovery of a Series of 6,7-Dimethoxy-4-pyrrolidylquinazoline PDE10A Inhibitors. J Med Chem. 2007;50(2):182-185. doi:10.1021/jm060653b View Source
